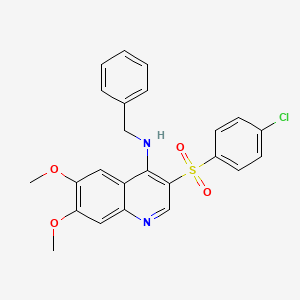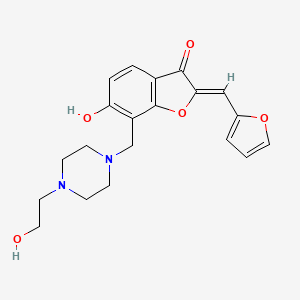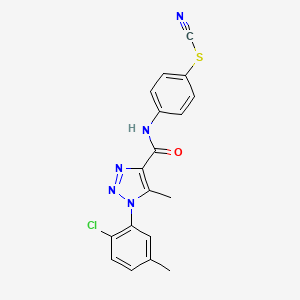![molecular formula C21H15ClN2O2 B2552284 (Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide CAS No. 306312-51-6](/img/structure/B2552284.png)
(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a multifunctional molecule that is likely to possess interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of furan derivatives is a topic of interest due to their potential bioactivity. The first paper discusses a ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones with sulfur ylides to produce 2-acyl-3-aminofuran derivatives . Although the target compound is not a direct product of this reaction, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The second paper provides an analysis of the vibrational and electronic spectra of N-aryl ring substituted thiazolylidene benzamide compounds, which share some structural similarities with the target compound . The study uses density functional theory (DFT) calculations to determine ground state molecular geometries, vibrational frequencies, and electronic properties. This approach could be applied to this compound to predict its molecular structure and behavior.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of the target compound, the methodologies and analyses they describe could be relevant. For instance, the Lewis acid catalysis mentioned in the first paper might be applicable to reactions involving the target compound, potentially leading to the formation of new bonds or the functionalization of the molecule .
Physical and Chemical Properties Analysis
The vibrational and electronic spectra discussed in the second paper are crucial for understanding the physical and chemical properties of similar compounds . By extension, similar spectroscopic techniques could be used to study the target compound, providing insights into its stability, reactivity, and potential applications. The electrochemical properties measured by cyclic voltammetry in the second paper also offer a method to explore the redox behavior of the target compound .
Aplicaciones Científicas De Investigación
Colorimetric Sensing of Fluoride Anions
A study by Younes et al. (2020) explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, similar in structure to (Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide. Among these derivatives, a compound with a 3,5-dinitrophenyl group demonstrated a significant color transition in response to fluoride anions in solution, indicating potential applications in colorimetric sensing technologies. The mechanism underlying this colorimetric sensing behavior involves a deprotonation-enhanced intramolecular charge transfer (ICT), as supported by various analytical techniques and theoretical calculations (Younes et al., 2020).
Synthesis of Benzothiazinones
Enaminones fused to the 1,4-benzothiazin-2-one moiety were synthesized through the reaction of furan-2,3-diones with o-aminothiophenols, as investigated by Stepanova et al. (2020). The study aimed to explore compounds with potential biological activity, chemosensors, and fluorescence applications. This work highlights the versatility of furan derivatives in synthesizing compounds with a broad range of potential scientific and industrial applications (Stepanova et al., 2020).
Photocatalytic Synthesis of Benzo[b]furans
A photochemical route for synthesizing 2-substituted benzo[b]furans was developed by Protti et al. (2012), employing a metal-free reaction between 2-chlorophenol derivatives and terminal alkynes. This process highlights an environmentally friendly approach to synthesizing benzo[b]furans, which could be related to the applications of compounds like this compound in organic synthesis and materials science (Protti et al., 2012).
Hetarylaminomethylidene Derivatives Synthesis
Tikhomolova et al. (2023) described a synthesis method for hetarylaminomethylidene derivatives of furan-2(3H)-ones, including 5-(4-chlorophenyl)furan-2(3H)-one. This study emphasizes the chemical versatility and potential applications of furan derivatives in synthesizing new compounds with various scientific and technological applications (Tikhomolova et al., 2023).
Propiedades
IUPAC Name |
(Z)-N-benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-18-8-6-16(7-9-18)20-11-10-19(26-20)12-17(13-23)21(25)24-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNIRIGOPFCNNC-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/no-structure.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2552204.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)

![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)
![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)
![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)
